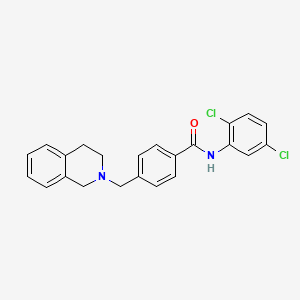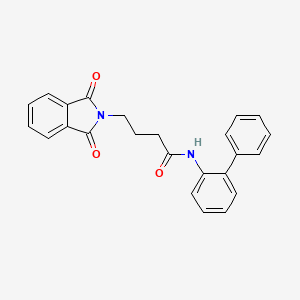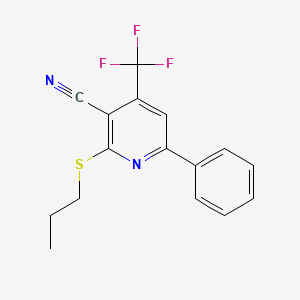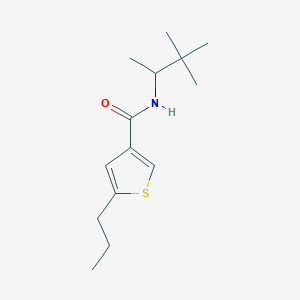![molecular formula C15H14N2O4S B4578369 N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B4578369.png)
N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide
Overview
Description
This compound belongs to a class of molecules explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The interest stems from its structural complexity and the potential for chemical modifications to enhance its biological efficacy.
Synthesis Analysis
The synthesis of related N-substituted benzamide derivatives involves multiple steps, including cyclocondensation, esterification, and intramolecular Claisen type reactions. These processes yield compounds with potential biological activities, as demonstrated by the synthesis of similar molecules like 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure and vibrational spectroscopy of similar compounds have been studied using density functional theory (DFT), revealing detailed insights into their electronic properties, reactivity, and interaction with biological targets. Such analyses are crucial for understanding the bioactive nature of the compound (FazilathBasha et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and potential transformations of benzamide derivatives have been explored through various reactions, including the Lossen and Beckmann rearrangements, which offer pathways to synthesize diverse molecular structures with potential biological activities (Fahmy et al., 1977).
Physical Properties Analysis
The physical properties, including solubility, crystallinity, and thermal stability, play a significant role in the compound's application potential. For example, the crystallization and characterization of related compounds provide insights into their stability and reactivity under different conditions (Etsè et al., 2019).
Chemical Properties Analysis
Investigations into the chemical properties of benzamide derivatives have revealed their inhibitory nature against various biological targets, demonstrating their potential as bioactive molecules. Molecular docking studies, for instance, help in understanding the compound's interaction with specific proteins or enzymes (Sharafi-kolkeshvandi et al., 2016).
Scientific Research Applications
Benzofuran Derivatives
Benzofuran derivatives are recognized for their significant biological activities, which have attracted chemists and medical researchers. These compounds have shown a wide range of biological actions, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The benzofuran nucleus is present in numerous bioactive natural and synthetic compounds, finding applications in pharmaceuticals, agriculture, and polymers. Recent developments have reported benzofuran compounds as pronounced inhibitors against various diseases, viruses, fungi, microbes, and enzymes, highlighting their potential in scientific research applications (Dawood, 2019).
Sulfonamide Compounds
Sulfonamide compounds, particularly as sulfonamide inhibitors, have been extensively studied for their bacteriostatic antibiotic properties and applications in treating bacterial infections. Beyond their traditional use, sulfonamide functional groups are integral to many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. The primary sulfonamide moiety's presence in a vast array of drugs underscores its importance in medicinal chemistry, offering a foundation for novel therapeutic agents targeting various conditions such as cancer, glaucoma, inflammation, and more (Gulcin & Taslimi, 2018).
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c16-22(19,20)12-7-5-11(6-8-12)17-15(18)14-9-10-3-1-2-4-13(10)21-14/h1-8,14H,9H2,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZJNKZNAAYFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)


![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4578327.png)
![2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4578335.png)
![2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol](/img/structure/B4578343.png)
![2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)
![5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4578361.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4578371.png)
![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)


